6-nitro-2H-chromene-3-carboxylic acid
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Overview
Description
6-nitro-2H-chromene-3-carboxylic acid is a biochemical compound with the molecular formula C10H7NO5 and a molecular weight of 221.17 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a nitro group attached to a chromene ring system .
Preparation Methods
The synthesis of 6-nitro-2H-chromene-3-carboxylic acid typically involves a multi-step process. One common method includes the nitration of 2H-chromene-3-carboxylic acid using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions often require careful temperature control to ensure the selective nitration at the desired position on the chromene ring . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often incorporating continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
6-nitro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . Major products formed from these reactions include amino derivatives, substituted chromenes, and carboxylate salts .
Scientific Research Applications
6-nitro-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-nitro-2H-chromene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the oxidative state of biological systems . Additionally, the chromene ring system can interact with various enzymes and receptors, modulating their activity and leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
6-nitro-2H-chromene-3-carboxylic acid can be compared with other similar compounds such as:
2H-chromene-3-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
6-amino-2H-chromene-3-carboxylic acid:
6-methyl-2H-chromene-3-carboxylic acid: The nitro group is replaced with a methyl group, affecting its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
6-nitro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-10(13)7-3-6-4-8(11(14)15)1-2-9(6)16-5-7/h1-4H,5H2,(H,12,13) |
InChI Key |
ICQXWPHMLGFCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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